molecular formula C25H22Cl2N4O3S B12385481 N-(5-((4-(2-(3-chloro-4-(2-chloroethoxy)-5-cyanophenyl)propan-2-yl)phenyl)ethynyl)pyrimidin-2-yl)methanesulfonamide

N-(5-((4-(2-(3-chloro-4-(2-chloroethoxy)-5-cyanophenyl)propan-2-yl)phenyl)ethynyl)pyrimidin-2-yl)methanesulfonamide

Cat. No.: B12385481
M. Wt: 529.4 g/mol
InChI Key: KNUXMQQPYYHTJD-UHFFFAOYSA-N
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Description

ET516 is a potent inhibitor of the androgen receptor, specifically targeting liquid-liquid phase separation of the androgen receptor. This compound has shown significant efficacy in inhibiting the proliferation and tumor growth of prostate cancer cells expressing androgen receptor-resistant mutants .

Preparation Methods

The synthetic route for ET516 involves several key steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for ET516 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

ET516 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

ET516 exerts its effects by specifically disrupting the liquid-liquid phase separation of the androgen receptor. This disruption prevents the formation of androgen receptor condensates, effectively suppressing androgen receptor transcriptional activity. The compound binds to the N-terminal domain of the androgen receptor, inhibiting its ability to form liquid-like condensates and thereby reducing tumor growth in prostate cancer cells expressing androgen receptor-resistant mutants .

Comparison with Similar Compounds

ET516 is unique in its ability to specifically target the liquid-liquid phase separation of the androgen receptor. Similar compounds include:

ET516 stands out due to its specific mechanism of action, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C25H22Cl2N4O3S

Molecular Weight

529.4 g/mol

IUPAC Name

N-[5-[2-[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenyl]ethynyl]pyrimidin-2-yl]methanesulfonamide

InChI

InChI=1S/C25H22Cl2N4O3S/c1-25(2,21-12-19(14-28)23(22(27)13-21)34-11-10-26)20-8-6-17(7-9-20)4-5-18-15-29-24(30-16-18)31-35(3,32)33/h6-9,12-13,15-16H,10-11H2,1-3H3,(H,29,30,31)

InChI Key

KNUXMQQPYYHTJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CC2=CN=C(N=C2)NS(=O)(=O)C)C3=CC(=C(C(=C3)Cl)OCCCl)C#N

Origin of Product

United States

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